N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C19H16N2O It is known for its unique structure, which includes a naphthalene ring attached to an acetamide group through a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide typically involves the reaction of naphthalen-1-ylmethylamine with 4-acetamidobenzaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthalen-1-ylmethylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Naphthalen-1-ylmethylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide: Similar structure with a hydroxyl group on the naphthalene ring.
N-(4-(Benzylidene-amino)-phenyl)-acetamide: Contains a benzylidene group instead of a naphthalen-1-ylmethyl group.
N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Features an ethyl group on the naphthalene ring.
Uniqueness
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide is unique due to its specific combination of a naphthalene ring and an acetamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18N2O |
---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-[4-(naphthalen-1-ylmethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O/c1-14(22)21-18-11-9-17(10-12-18)20-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12,20H,13H2,1H3,(H,21,22) |
InChI-Schlüssel |
PSGDSRZPGCGYOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.